molecular formula C22H23NO3 B2669680 1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-60-9

1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2669680
CAS No.: 887467-60-9
M. Wt: 349.43
InChI Key: WMLUDLRRWHBDEK-UHFFFAOYSA-N
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Description

1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one fused with a piperidine ring and substituted at the 1'-position with a 2-(m-tolyl)acetyl group. Its structural complexity and modular synthesis pathway (e.g., Boc deprotection followed by acyl coupling, as seen in –3) make it a versatile scaffold for drug discovery. The spirochromanone core is recognized for its conformational rigidity, which enhances target binding selectivity, particularly in metabolic and oncological applications .

Properties

IUPAC Name

1'-[2-(3-methylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-16-5-4-6-17(13-16)14-21(25)23-11-9-22(10-12-23)15-19(24)18-7-2-3-8-20(18)26-22/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLUDLRRWHBDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-(m-Tolyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chroman derivative with a piperidinone derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1’-(2-(m-Tolyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or tolyl moieties, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1’-(2-(m-Tolyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-(2-(m-Tolyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anticancer Agents

Spirochromanones with sulfonyl spacers (e.g., Compound 16) exhibit potent cytotoxicity (IC₅₀ = 0.31 µM against MCF-7) by inducing apoptosis and cell cycle arrest . The sulfonyl group enhances hydrogen bonding with cellular targets, a feature absent in the m-tolyl acetyl derivative. Meanwhile, Jaspine B analogues prioritize selectivity; the thiophene substituent in Compound 40 reduces off-target effects, achieving a selectivity index of 13.37 .

Biological Activity

1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure, which consists of a chroman ring fused to a piperidinone ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The presence of the m-tolyl and acetyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation but are believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds with similar spirocyclic structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of spiro[chroman-2,4'-piperidin]-4-one can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. The presence of the m-tolyl group enhances lipophilicity, facilitating membrane penetration and subsequent disruption of bacterial cell integrity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-oneSpirocyclicACC inhibitorHalogenated substituents enhance potency
1'-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-oneSpirocyclicAntimicrobialQuinoline moiety provides additional activity
This compoundSpirocyclicAnticancer & AntimicrobialUnique combination of acetyl and tolyl groups

Case Studies

Several studies have investigated the biological activity of spirocyclic compounds similar to this compound:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibited IC50_{50} values in the micromolar range against various cancer cell lines (e.g., HL-60 leukemia cells), indicating significant cytotoxic effects .
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial properties of spirocyclic compounds against Gram-positive and Gram-negative bacteria. The study emphasized that modifications to the aromatic substituents could enhance activity against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?

Answer:
Two primary synthetic routes are documented:

  • Method A (Acid Chloride Coupling): Reacting spiro[chroman-2,4'-piperidin]-4-one with acid chlorides (e.g., m-tolylacetyl chloride) under triethylamine catalysis, followed by heating (60°C, 5 hours), solvent removal, and recrystallization from ethanol .
  • Method B (Sulfonyl Linker Incorporation): Using sulfonyl chlorides instead of acid chlorides, with reactions conducted at room temperature (6 hours) and similar purification steps .
    Key intermediates like tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate are synthesized via base-catalyzed spirocyclization, followed by Boc deprotection .

Basic: What in vitro assays are standard for evaluating anticancer activity of these derivatives?

Answer:

  • MTT Cytotoxicity Assay: Tested against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cell lines over 72 hours, with doxorubicin as a positive control. IC50 values are calculated from dose-response curves .
  • Apoptosis Induction: Annexin V-FITC/PI staining to quantify early/late apoptotic cells via flow cytometry (e.g., compound 16 induced >3-fold early apoptosis in MCF-7 cells at 24 hours) .
  • Cell Cycle Analysis: Flow cytometry to assess phase-specific arrest (e.g., compound 16 increased sub-G1 and G2-M populations in MCF-7 cells) .

Advanced: How do structural modifications influence anticancer activity?

Answer:
Substituents critically modulate potency:

CompoundSubstituentIC50 Range (μM)Mechanism InsightsReference
15Trimethoxyphenyl18.77–47.05Weak microtubule disruption
16Sulfonyl linker0.31–5.62Enhanced apoptosis via G2-M arrest
  • Sulfonyl groups improve solubility and target binding (e.g., tubulin inhibition or thioredoxin reductase interaction) .
  • Trimethoxyphenyl derivatives may lack optimal spatial arrangement for microtubule targeting .

Advanced: What mechanistic insights explain the apoptosis-inducing effects of active derivatives?

Answer:
Compound 16 (sulfonyl derivative) demonstrates:

  • Dose-Dependent Apoptosis: Early apoptosis increased from 4.1% (control) to 12.3% (5 μM) and 18.7% (10 μM) in MCF-7 cells .
  • Cell Cycle Disruption: Sub-G1 (pro-apoptotic) populations rose from 0.30% (control) to 1.54% (10 μM), with G2-M phase arrest suggesting mitotic catastrophe .
    Mechanistically, this aligns with extrinsic apoptosis pathways (Annexin V activation) and intrinsic stress via reactive oxygen species (ROS) .

Advanced: How can researchers address discrepancies in cytotoxicity data across studies?

Answer:

  • Standardization: Use identical cell lines, incubation times, and assay protocols (e.g., MTT vs. SRB assays may yield varying IC50 values) .
  • Compound Purity: Verify via NMR and HRMS to exclude impurities affecting activity .
  • Structural Validation: Confirm substituent regiochemistry (e.g., m-tolyl vs. p-tolyl positioning) using X-ray crystallography or NOESY .

Advanced: What strategies are recommended for structural optimization?

Answer:

  • Bioisosteric Replacement: Replace sulfonyl with phosphonate or carbamate linkers to enhance metabolic stability .
  • Hybridization: Integrate adamantyl (enhances lipophilicity) or quinoline (acetyl-CoA carboxylase inhibition) moieties .
  • Fragment-Based Design: Use computational docking (e.g., AutoDock Vina) to prioritize derivatives with high tubulin-binding affinity .

Advanced: How can researchers validate target engagement in vitro?

Answer:

  • Enzyme Inhibition Assays: Test against purified targets (e.g., thioredoxin reductase for compound 16 analogs) .
  • Western Blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage, Bcl-2 downregulation) .
  • Microscopy: Confirm mitotic arrest via tubulin immunostaining (e.g., aberrant spindle formation) .

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